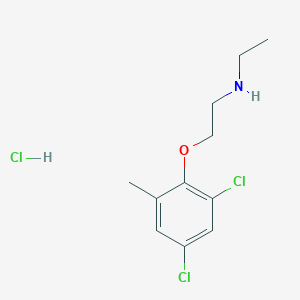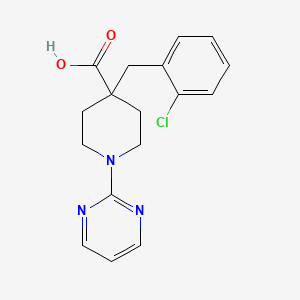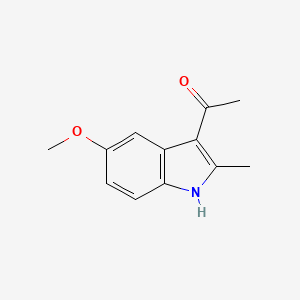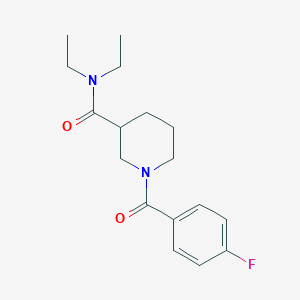
2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro and methylphenoxy groups, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichloro-6-methylphenoxy)acetic acid
- 2-(2,4-dichloro-6-methylphenoxy)acetamide
- 2-(2,4-dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dichloro and methylphenoxy groups contribute to its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO.ClH/c1-3-14-4-5-15-11-8(2)6-9(12)7-10(11)13;/h6-7,14H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGGKEGVMCSSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1C)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-(4-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5491615.png)
![7-(4-chlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5491616.png)

![4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5491632.png)

amine](/img/structure/B5491651.png)
![1-[2-(3-methoxyphenyl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5491657.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5491666.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]-N-methylurea](/img/structure/B5491674.png)

![4-benzyl-3-ethyl-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5491698.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5491705.png)
![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)
